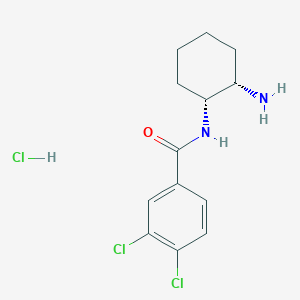
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide, also known as ACD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACD is a synthetic compound that was first synthesized in the 1970s and has been studied extensively since then.
作用機序
The exact mechanism of action of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal models, this compound has been found to reduce seizure activity, decrease pain sensitivity, and reduce anxiety-like behavior. This compound has also been found to modulate the release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One of the main advantages of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide. One area of research is the development of more potent and selective analogs of this compound for use in the treatment of neuropsychiatric disorders. Another area of research is the study of the long-term effects of this compound on the GABAergic system and its potential use in the treatment of chronic pain and other conditions. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models and has been studied for its potential use in the treatment of neuropsychiatric disorders. This compound acts as a modulator of the GABAergic system and has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This compound has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, its relatively short half-life is a limitation for long-term studies. There are several future directions for the study of this compound, including the development of more potent and selective analogs and the study of its long-term effects on the GABAergic system.
合成法
The synthesis of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. This compound has also been studied for its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder.
特性
CAS番号 |
147934-28-9 |
|---|---|
分子式 |
C13H17Cl3N2O |
分子量 |
323.6 g/mol |
IUPAC名 |
N-[(1R,2S)-2-aminocyclohexyl]-3,4-dichlorobenzamide;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-9-6-5-8(7-10(9)15)13(18)17-12-4-2-1-3-11(12)16;/h5-7,11-12H,1-4,16H2,(H,17,18);1H/t11-,12+;/m0./s1 |
InChIキー |
AHVOGJYCMMZOSD-ZVWHLABXSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
正規SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
同義語 |
N-(2-aminocyclohexyl)-3,4-dichlorobenzamide PNU 83892 PNU-83892 U 83892E U-83892E |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
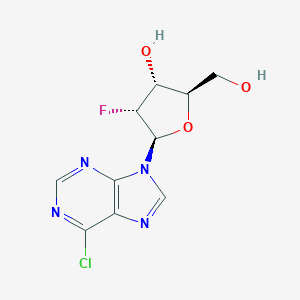
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)


![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


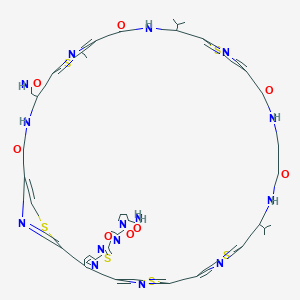
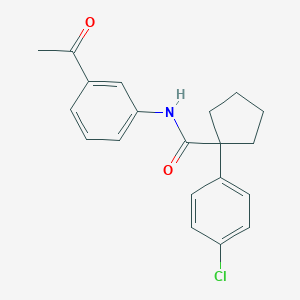
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
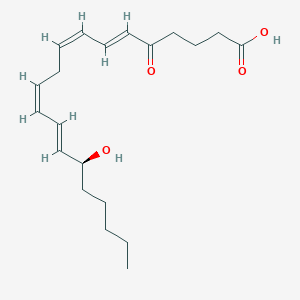
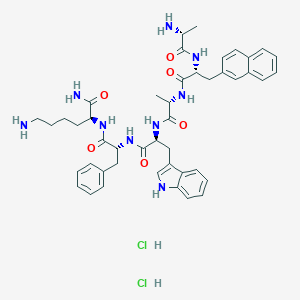
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)